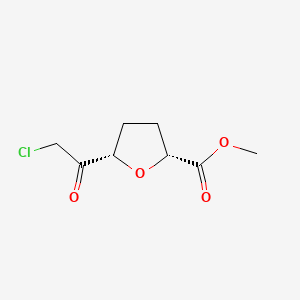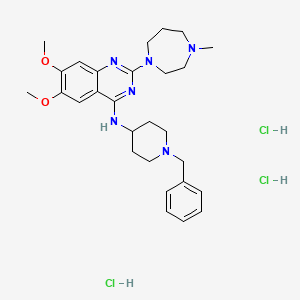
BIX 01294
Overview
Description
BIX 01294, a diazepin-quinazolinamine derivative, is a selective, cell-permeable inhibitor of G9a-like protein and G9a histone lysine methyltransferase. It is known for its ability to selectively impair the generation of dimethylated histone H3 at lysine 9 (H3K9me2), which plays a crucial role in gene silencing and chromatin structure regulation .
Mechanism of Action
Target of Action
BIX 01294 is a specific inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP) . These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which play pivotal roles in the transcriptional repression of many genes during diverse biological processes .
Mode of Action
This compound inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . The X-ray crystal structure of GLP and this compound confirmed that this compound bound to the histone peptide binding pocket but failed to interact with the lysine binding channel .
Biochemical Pathways
This compound affects the methylation status of histones, specifically H3K9me2, which is a major influential factor in cellular reprogramming . It reduces global levels of H3K9me2 and affects epigenetic modifications of specific genes, such as the imprinted gene small nuclear ribonucleoprotein N (Snrpn) in mouse embryonic fibroblasts .
Pharmacokinetics
It is known that this compound is a small molecule compound that specifically inhibits ehmt2 activity . It has been shown to inhibit intraerythrocytic replication with a half maximal inhibitory concentration (IC50) of 13.0 nM .
Result of Action
This compound has been shown to inhibit cell proliferation and induce apoptosis in various types of cancer cells . It reduces cell proliferation, migration, and contractility, inducing cell cycle arrest in G1 phase . It also impairs autophagosomes by initiating autophagy in a Beclin-1-independent way, and impairs autophagic degradation by inhibiting lysosomal cathepsin D activation, leading to lysosomal dysfunction .
Action Environment
For example, this compound has been shown to have different effects in different types of cells, such as inducing apoptosis in nasopharyngeal carcinoma cells and reducing cell proliferation in pulmonary artery smooth muscle cells .
Biochemical Analysis
Biochemical Properties
BIX 01294 Trihydrochloride inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It has been shown to reduce global levels of H3K9me2, a histone modification associated with gene repression . The compound interacts with the histone methyltransferase EHMT2 (euchromatic histone-lysine N-methyltransferase 2) and reduces H3K9me2 levels in cells .
Cellular Effects
This compound Trihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It can induce autophagy-dependent differentiation of glioma stem-like cells . In human peripheral mononuclear cells, treatment with this compound Trihydrochloride decreased H3K9me2 levels and increased selected mRNA levels .
Molecular Mechanism
The molecular mechanism of this compound Trihydrochloride involves its interaction with histone methyltransferases. It inhibits the activity of G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . This leads to a decrease in H3K9me2 levels, thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound Trihydrochloride has been shown to cause a reduction in H3K9me2 levels in primary and recurrent tumor cells over a period of 6 days
Dosage Effects in Animal Models
In animal models, peripheral administration of this compound Trihydrochloride decreased cortical H3K9me2 levels and increased schizophrenia candidate gene expression . The effects of different dosages of this compound in animal models need to be further investigated.
Preparation Methods
BIX 01294 can be synthesized using a retrosynthetic analysis and convergent synthesis approach. The starting materials are 2-amino-4,5-dimethoxybenzoic acid and urea. The synthesis involves four main steps: cyclization, chlorination, and two steps of ammonolysis. The final step does not require microwave irradiation and uses methanesulfonic acid as a catalyst under mild conditions, resulting in a 75.5% yield .
Chemical Reactions Analysis
BIX 01294 undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly involving its diazepin-quinazolinamine structure.
Common Reagents and Conditions: Methanesulfonic acid is commonly used as a catalyst in the synthesis of this compound.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
BIX 01294 has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving histone methyltransferases.
Biology: this compound is employed in research on gene expression regulation, chromatin structure, and epigenetics.
Comparison with Similar Compounds
BIX 01294 is unique due to its high selectivity and potency as a G9a and G9a-like protein inhibitor. Similar compounds include:
UNC0638: Another selective inhibitor of G9a and G9a-like protein, but with different potency and selectivity profiles.
GSK343: A selective inhibitor of EZH2, another histone methyltransferase, which targets different histone marks.
EPZ-6438: A selective inhibitor of EZH2, used in similar research applications but with a different target specificity
This compound stands out for its specific inhibition of G9a and G9a-like protein, making it a valuable tool in epigenetic research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURUEPQXKJIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017374 | |
| Record name | BIX 01294 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392399-03-9 | |
| Record name | BIX-01294 trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIX 01294 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIX-01294 trihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BIX 01294?
A1: this compound acts as a substrate-competitive inhibitor of EHMT2 and EHMT1. [] This means it competes with the natural substrate, histone H3, for binding to the active site of these enzymes.
Q2: What are the downstream effects of this compound inhibiting EHMT2/GLP?
A2: Inhibition of EHMT2/GLP by this compound primarily results in a decrease in the levels of histone H3 lysine 9 dimethylation (H3K9me2) [, ], a repressive epigenetic mark associated with transcriptional silencing. This can lead to:
- Reactivation of silenced genes: this compound can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle regulation, apoptosis, and differentiation. [, , , , , , ]
- Induction of apoptosis and autophagy: this compound can induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in various cancer cell lines. [, , , , ]
- Inhibition of cell proliferation, migration, and invasion: this compound treatment has been shown to reduce the growth, movement, and invasive potential of various cancer cells. [, , , , ]
- Sensitization to other therapeutic agents: this compound can enhance the efficacy of other anti-cancer therapies, such as TRAIL and melphalan. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound trihydrochloride has the molecular formula C19H25N5O2 • 3HCl and a molecular weight of 456.8 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: Studies exploring this compound analogues reveal that specific structural modifications can alter its activity and selectivity:
- Desmethoxyquinazolines: Replacing methoxy groups with other substituents can lead to a loss of EHMT2/GLP inhibitory activity while gaining selectivity towards DNA methyltransferase DNMT3A. []
- Modifications affecting interaction with substrate arginine: Replacing hydrophobic segments with guanidine groups mimicking arginine can enhance binding affinity and potentially increase potency. []
Q5: What types of in vitro assays have been used to study this compound's effects?
A5: Researchers have employed various in vitro assays to investigate this compound, including:
- Cell viability and proliferation assays: Assess the impact of this compound on cell survival and growth. [, , , , , ]
- Apoptosis and autophagy assays: Determine the ability of this compound to induce cell death pathways. [, , , ]
- Cell migration and invasion assays: Evaluate the influence of this compound on the metastatic potential of cancer cells. [, , ]
- Chromatin immunoprecipitation (ChIP) assays: Examine the binding of specific proteins or histone modifications to DNA regions. [, , , ]
- Reporter gene assays: Analyze the effect of this compound on the expression of specific genes. []
Q6: Has this compound been tested in animal models?
A6: Yes, this compound has been investigated in several animal models, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
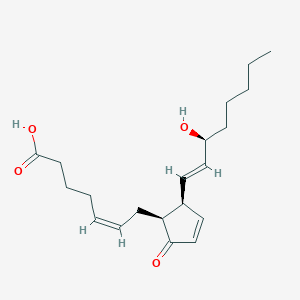
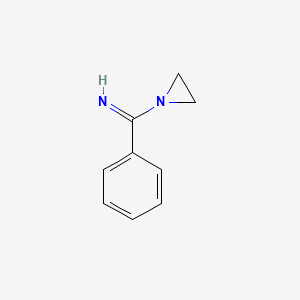
![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/new.no-structure.jpg)
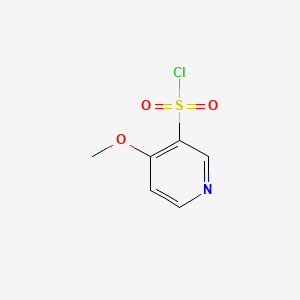
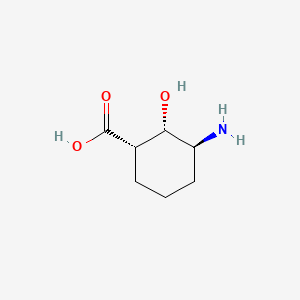
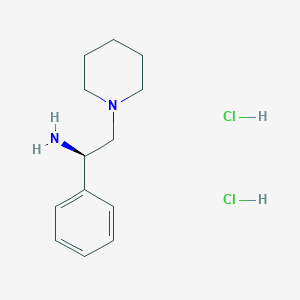
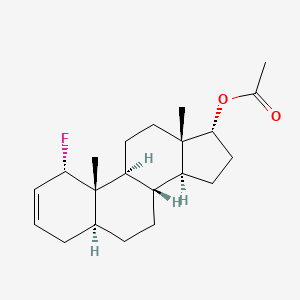
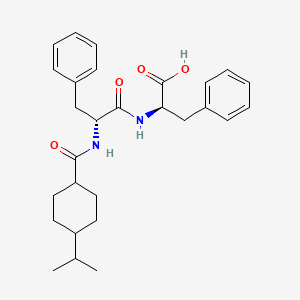
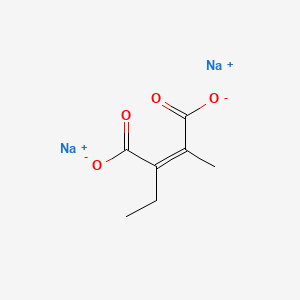
![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)
